1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and metastatic spread .
Mode of Action
The compound interacts with LOX, inhibiting its activity . LOX is secreted as a catalytically inactive 50 kDa pro-protein, which is cleaved to an active 32 kDa enzyme by proteases such as procollagen C-proteinase . The catalytic site comprises a copper binding motif and a covalently bound lysine tyrosylquinone (LTQ) cofactor, where peptidyl lysine residues are converted to the corresponding α-aminoadipic-δ-semialdehyde in an oxidative deamination reaction . The newly formed aldehyde residues undergo spontaneous cross-linking with adjacent nucleophilic functionalities, leading to the insoluble extracellular protein matrices .
Biochemical Pathways
The inhibition of LOX affects the cross-linking of collagens and elastin in the extracellular matrix . This can disrupt the structural integrity of the matrix, which may have downstream effects on cell adhesion, migration, and signaling.
Result of Action
The inhibition of LOX by this compound can potentially disrupt tumor growth and metastatic spread . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative through a series of reactions, including nitration, reduction, and sulfonylation.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring through cyclization reactions.
Carbohydrazide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, leading to the formation of reduced pyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
Scientific Research Applications
1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of enzyme inhibitors, particularly for enzymes involved in cancer and inflammatory diseases.
Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of other complex molecules for pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide include:
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibition activity.
(5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine: Identified as a positive hit in high-throughput screening for enzyme inhibitors.
Uniqueness
This compound is unique due to its specific structural features, such as the combination of the piperidine, pyridine, and imidazole rings, which contribute to its potent enzyme inhibition activity and potential therapeutic applications.
Properties
IUPAC Name |
1-(5-piperidin-1-ylsulfonylpyridin-2-yl)imidazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3S/c15-18-14(21)12-9-19(10-17-12)13-5-4-11(8-16-13)24(22,23)20-6-2-1-3-7-20/h4-5,8-10H,1-3,6-7,15H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLWZRMGKBKQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.